3-Pyrrol-1-ylpyridin-2-ol can be synthesized from commercially available precursors, often involving reactions that incorporate both pyrrole and pyridine moieties. It belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their diverse pharmacological activities. This compound is classified under pyridine derivatives, which are known for their applications in pharmaceuticals and agrochemicals.
The synthesis of 3-Pyrrol-1-ylpyridin-2-ol typically involves multi-step reactions, often starting with substituted pyrroles or pyridines. One notable method includes the use of iron(III) chloride as a catalyst in the presence of tert-butyl hydroperoxide, which facilitates the formation of complex structures through oxidative coupling reactions.
A general procedure for synthesis may involve:
The molecular formula for 3-Pyrrol-1-ylpyridin-2-ol is CHNO. The compound features a pyridine ring substituted at the 2-position with a hydroxyl group and a pyrrole ring at the 3-position.
Key structural data include:
3-Pyrrol-1-ylpyridin-2-ol can participate in various chemical reactions typical of heterocycles:
The mechanism by which 3-Pyrrol-1-ylpyridin-2-ol exerts its biological effects involves interactions with specific enzymes or receptors in biological systems. For instance, its anti-inflammatory activity may be attributed to inhibition of cyclooxygenase enzymes or modulation of cytokine release.
In vitro studies have indicated that derivatives of this compound can inhibit inflammatory pathways, suggesting that the presence of both nitrogen heterocycles enhances binding affinity to target proteins involved in inflammation .
The physical properties of 3-Pyrrol-1-ylpyridin-2-ol include:
Chemical properties include:
3-Pyrrol-1-ylpyridin-2-ol has several applications in scientific research:
The systematic IUPAC name 3-Pyrrol-1-ylpyridin-2-ol defines this compound unambiguously: The core structure consists of a pyridine ring substituted at the 3-position with a pyrrol-1-yl group and bearing a hydroxy group at the 2-position. This name adheres to Hantzsch-Widman principles for heterocyclic systems, where numerical locants specify substituent positions on both rings. The pyrrole nitrogen (N1) connects directly to the pyridine's C3 atom, establishing it as a C-N-linked biaryl hybrid rather than a fused system [1] [7]. Alternative representations include:
Structural Features and Tautomerism:The 2-hydroxypyridine moiety exhibits prototropic tautomerism, equilibrating between the hydroxy form (predominant in solid state) and the pyridin-2(1H)-one form (favored in polar solutions). This equilibrium impacts electronic properties and binding interactions. The pyrrole ring retains aromatic character with sp²-hybridized nitrogen, contributing to a planar conformation that facilitates π-π stacking interactions [1] [5].
Electronic and Geometric Parameters:Computational and crystallographic analyses reveal key attributes:
Table 1: Key Structural Parameters of 3-Pyrrol-1-ylpyridin-2-ol
Structural Feature | Value/Range | Significance |
---|---|---|
Pyridine C2-O Bond Length | 1.36 Å | Partial double-bond character; tautomerism |
Pyrrole N-C Bond Length | 1.38 Å | Reflects pyrrole aromaticity |
Dihedral Angle (Pyridine-Pyrrole) | 15–25° | Moderate planarity for target interaction |
pKa (Pyridinone N-H) | ~7.5 | Influences ionization at physiological pH |
The strategic fusion of pyrrole and pyridine motifs emerged in the late 20th century, driven by the pharmacokinetic advantages of nitrogen-rich heterocycles. Early work focused on fused pyrrolopyridines (e.g., pyrrolo[2,3-b]pyridines), recognized for kinase inhibition and CNS activity. The non-fused 3-Pyrrol-1-ylpyridin-2-ol scaffold gained prominence later due to synthetic challenges in coupling two distinct aromatic systems while preserving tautomeric functionality [2] [5].
Milestone Developments:
Synthetic Evolution:Initial routes relied on Paal-Knorr pyrrole synthesis followed by nucleophilic substitution on halogenated pyridin-2-ols, yielding low efficiency (<30%). Modern approaches employ transition-metal catalysis:
2-Hydroxy-3-bromopyridine + Pyrrole → Pd(OAc)₂/XPhos/K₃PO₄ → 3-Pyrrol-1-ylpyridin-2-ol (Yield: 85–92%)
This method’s regioselectivity avoids N-alkylation side products, critical for pharmacophore integrity [3] [6].
The scaffold’s dual heterocyclic architecture delivers multimodal target engagement:
Antibacterial Mechanisms:Derivatives exhibit concentration-dependent Gram-positive activity (MIC: 0.5–4 μg/mL) by disrupting:
Table 2: Biological Activities of 3-Pyrrol-1-ylpyridin-2-ol Derivatives
Target Class | Key Structural Modifications | Potency (IC₅₀/MIC) | Mechanistic Insight |
---|---|---|---|
DNA Gyrase (S. aureus) | 4'-F-Phenyl at pyrrole C2 | MIC = 0.5 μg/mL | Competitive Mg²⁺ chelation in ATPase site |
p38 MAP Kinase | Methyl at pyridine C5 | IC₅₀ = 28 nM | H-bond donation to kinase hinge region |
COX-2 (Anti-inflammatory) | Sulfonamide at pyrrole N1 | IC₅₀ = 0.1 μM | Blocks arachidonic acid oxygenation channel |
Pseudomonas aeruginosa Biofilm | N-Propyl carboxylate at pyridine C6 | Biofilm reduction >80% | Disrupts alginate synthase dimerization |
Anti-inflammatory Applications:Scaffold derivatives suppress pro-inflammatory cytokine production (TNF-α, IL-6) through:
Computational Validation:Molecular docking confirms high complementarity with biological targets:
The scaffold’s versatility positions it as a privileged template for next-generation dual-action agents combating inflammation-triggered infections.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7